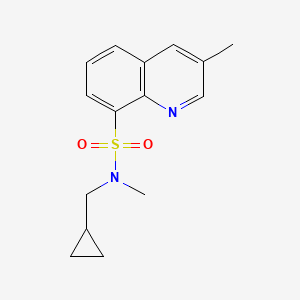
N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide, commonly known as CPMQS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of CPMQS involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's normal function, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CPMQS has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. It has also been found to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPMQS is its high potency and selectivity for a variety of enzymes. This property makes it a valuable tool for studying enzyme function and developing new therapeutic agents. However, one of the limitations of CPMQS is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving CPMQS. One area of interest is the development of new therapeutic agents based on the structure of CPMQS. Another area of interest is the study of the mechanisms of enzymes that are inhibited by CPMQS, which could lead to new insights into the regulation of these enzymes. Additionally, research could focus on improving the solubility and bioavailability of CPMQS, making it a more practical tool for scientific research.
Synthesis Methods
The synthesis of CPMQS involves the reaction of 8-aminoquinoline with cyclopropylmethyl chloride and dimethylsulfonamide. The reaction proceeds through a series of steps, resulting in the formation of CPMQS. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
CPMQS has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrases, metalloproteinases, and kinases. This property makes it a valuable tool for studying the mechanisms of these enzymes and developing new therapeutic agents.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N,3-dimethylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-13-4-3-5-14(15(13)16-9-11)20(18,19)17(2)10-12-6-7-12/h3-5,8-9,12H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZRKNDYYDKGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC3CC3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
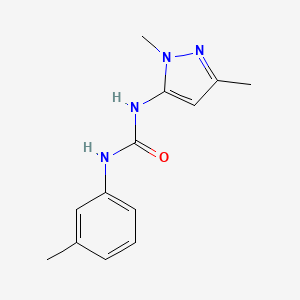
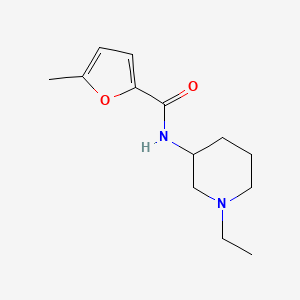


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)
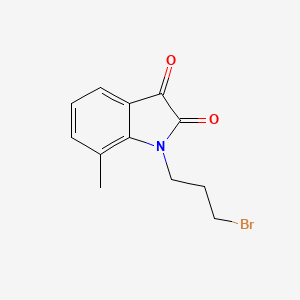

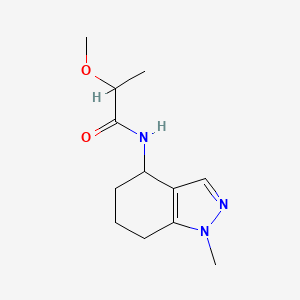
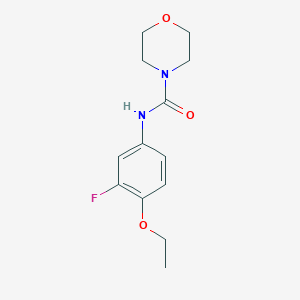
![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)